Modafinil-d5 Sulfone
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Overview
Description
Modafinil-d5 Sulfone is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. The compound’s molecular formula is C15H15NO3S, and it has a molecular weight of 294.38.
Chemical Reactions Analysis
Modafinil-d5 Sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions
Scientific Research Applications
Modafinil-d5 Sulfone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving deuterium-labeled molecules.
Biology: The compound’s unique properties make it useful in biological assays and studies involving metabolic pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: The compound is used in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Modafinil-d5 Sulfone involves its interaction with specific molecular targets and pathways. The deuterium atoms in the phenyl ring can influence the compound’s metabolic stability and reactivity. The sulfonylacetamide group can interact with various enzymes and receptors, leading to specific biological effects. Detailed studies on the exact molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Modafinil-d5 Sulfone can be compared with other similar compounds, such as:
2-(2,3,4,5,6-Pentadeuteriophenyl)propanenitrile: This compound also contains deuterium-labeled phenyl rings but has a different functional group (propanenitrile) instead of sulfonylacetamide
2-(2,3,4,5,6-Pentadeuteriophenyl)ethanol: Another deuterium-labeled compound with an ethanol group. The uniqueness of this compound lies in its specific combination of deuterium labeling and the sulfonylacetamide functional group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/i1D,3D,4D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESNOWZYHYRSRY-DYVTXVBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858126 |
Source
|
Record name | 2-{Phenyl[(~2~H_5_)phenyl]methanesulfonyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1329496-95-8 |
Source
|
Record name | 2-{Phenyl[(~2~H_5_)phenyl]methanesulfonyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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